![molecular formula C22H24N2OS B4631328 2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)

2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves nucleophilic substitution and coupling reactions, with optimization of conditions to achieve high yields. For example, a rapid synthesis method developed for a similar compound, 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, involved two steps with a total yield of up to 44.6% (Kou & Yang, 2022).

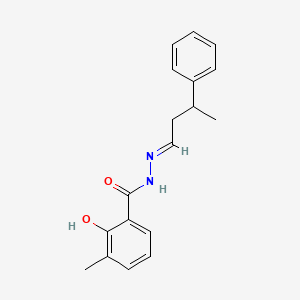

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is confirmed using techniques such as 1H NMR and MS spectrum. The crystal structure analysis of related compounds, like 2-(4′-Methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, reveals details about molecular conformation and intermolecular hydrogen bonding (Liu et al., 2006).

Chemical Reactions and Properties

Pyrimidine and its derivatives undergo various chemical reactions, including nucleophilic substitution, coupling reactions, and cyclization, leading to a wide range of compounds with potential biological activity. The synthesis and reactions of some 2-Methyl-4-oxo-4 H -1-benzopyrans and their derivatives, for example, demonstrate the versatility of pyrimidine compounds in chemical synthesis (Ibrahim, El-Shaaer, & Hassan, 2002).

Physical Properties Analysis

The physical properties, such as solubility, UV-visible absorption cut-off wavelengths, glass transition temperatures, and thermal stability of pyrimidine-containing polymers like those derived from 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine, have been thoroughly studied. These polymers show excellent solubility, transparency, and thermal stability, making them suitable for various applications (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity and potential antibacterial activity, have been the subject of research. For instance, green synthesis of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Khan et al., 2014).

Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Applications

Thiopyrimidine derivatives, including those related to the specified compound, have shown promising applications in the field of nonlinear optics. A study on phenyl pyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlighted their considerable NLO character. These compounds exhibit larger NLO properties compared to a standard molecule, indicating their potential for optoelectronic associated hi-tech applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) calculations to explore their structural parameters, electronic, linear, and NLO properties, showing excellent concurrence with experimental data, which confirms the purity and the promising NLO activity of these molecules (Hussain et al., 2020).

Antitumor Activity

Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, closely related to the specified chemical structure, have been synthesized and evaluated for their antitumor activity. These compounds displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The study provided a basis for the development of new anticancer agents, with some derivatives showing activity levels comparable to that of doxorubicin (Hafez & El-Gazzar, 2017).

Synthetic Methodologies

Research has also focused on developing synthetic methodologies for compounds structurally related to 2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine. A rapid synthesis method for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate in the synthesis of small molecule anticancer drugs, was developed. This method involves nucleophilic substitution and coupling reactions, offering a total yield of up to 44.6% (Kou & Yang, 2022).

Propiedades

IUPAC Name |

2-[3-[4-(2-phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-22(2,18-8-4-3-5-9-18)19-10-12-20(13-11-19)25-16-7-17-26-21-23-14-6-15-24-21/h3-6,8-15H,7,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFIXHXCKYPQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[4-(2-Phenylpropan-2-yl)phenoxy]propylsulfanyl]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)

![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)

![5-methyl-N-[3-(4-morpholinyl)propyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4631284.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4631295.png)

![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)

![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)